molecular formula C26H33N5O8S B14215933 L-Tyrosyl-L-alanylglycyl-L-tyrosyl-L-cysteine CAS No. 556114-00-2

L-Tyrosyl-L-alanylglycyl-L-tyrosyl-L-cysteine

Cat. No.: B14215933
CAS No.: 556114-00-2
M. Wt: 575.6 g/mol
InChI Key: FTODNOOEHZOIGN-CXTHYWKRSA-N
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Description

L-Tyrosyl-L-alanylglycyl-L-tyrosyl-L-cysteine is a peptide compound composed of the amino acids tyrosine, alanine, glycine, and cysteine. Peptides like this one are of significant interest in various fields of scientific research due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-alanylglycyl-L-tyrosyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This can involve the use of automated peptide synthesizers, optimized reaction conditions, and large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-alanylglycyl-L-tyrosyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).

    Substitution: The peptide can participate in substitution reactions, particularly at the tyrosine residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

L-Tyrosyl-L-alanylglycyl-L-tyrosyl-L-cysteine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-alanylglycyl-L-tyrosyl-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The cysteine residue can form disulfide bonds, influencing protein structure and function. The tyrosine residues may participate in phosphorylation, affecting signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-alanylglycyl-L-tyrosyl: Lacks the cysteine residue, affecting its ability to form disulfide bonds.

    L-Tyrosyl-L-alanylglycyl-L-cysteine: Lacks one tyrosine residue, altering its potential for phosphorylation.

Uniqueness

L-Tyrosyl-L-alanylglycyl-L-tyrosyl-L-cysteine is unique due to its specific sequence and the presence of both tyrosine and cysteine residues, which confer distinct chemical and biological properties.

Properties

CAS No.

556114-00-2

Molecular Formula

C26H33N5O8S

Molecular Weight

575.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C26H33N5O8S/c1-14(29-24(36)19(27)10-15-2-6-17(32)7-3-15)23(35)28-12-22(34)30-20(11-16-4-8-18(33)9-5-16)25(37)31-21(13-40)26(38)39/h2-9,14,19-21,32-33,40H,10-13,27H2,1H3,(H,28,35)(H,29,36)(H,30,34)(H,31,37)(H,38,39)/t14-,19-,20-,21-/m0/s1

InChI Key

FTODNOOEHZOIGN-CXTHYWKRSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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